2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid
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Overview
Description
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid is an organic compound with the molecular formula C9H2Cl7O2 It is a chlorinated derivative of prop-2-enoic acid, characterized by the presence of multiple chlorine atoms attached to its phenyl and prop-2-enoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pentachlorophenol with chloroacetyl chloride in the presence of a base such as pyridine, followed by further chlorination using thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where pentachlorophenol is reacted with chloroacetyl chloride under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of diseases involving abnormal cell growth.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Similar in structure but with a trimethylsilyl group instead of a pentachlorophenyl group.
2,3-Dichloro-3-(2,3,4,5,6-pentachlorophenyl)prop-2-enoic acid: A closely related compound with similar chlorination patterns.
Uniqueness
2,3-Dichloro-3-(pentachlorophenyl)prop-2-enoic acid is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and potential biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
656239-35-9 |
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Molecular Formula |
C9HCl7O2 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
2,3-dichloro-3-(2,3,4,5,6-pentachlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9HCl7O2/c10-2-1(4(12)8(16)9(17)18)3(11)6(14)7(15)5(2)13/h(H,17,18) |
InChI Key |
ZBJNENRJIBVIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
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